molecular formula C8H6BrN B057715 2-(Bromomethyl)benzonitrile CAS No. 22115-41-9

2-(Bromomethyl)benzonitrile

Cat. No. B057715
CAS RN: 22115-41-9
M. Wt: 196.04 g/mol
InChI Key: QGXNHCXKWFNKCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(bromomethyl)benzonitrile and related compounds involves various chemical reactions, including free radical reactions and photochemical bromination. For instance, 2-(bromomethyl) benzoic acid was synthesized using 2-methylbenzoic and bromine through free radical reaction under light or with AIBN as an initiator, investigating the effects of mole ratio, solvents, reaction time, and initiator amount on yield (Wang Ping, 2011). Another approach includes the synthesis of 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile by reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of KOH, showcasing the importance of reaction conditions and catalysts (Zheng Xing & Zhirong Qu, 2008).

Molecular Structure Analysis

The molecular structure of o-(Bromomethyl)benzonitrile, a related compound, is monoclinic with specific unit-cell dimensions. X-ray diffraction analysis reveals its crystal structure, providing insights into bond lengths and angles, essential for understanding the compound's physical and chemical behavior (D. Sinha & A. Dutta, 1979).

Chemical Reactions and Properties

2-(Bromomethyl)benzonitrile undergoes various chemical reactions, contributing to its versatility as an intermediate. For example, it reacts with methyl 3-aminothiophene-2-carboxylate to yield tautomeric thienopyrimidoisoindolones, highlighting its reactivity and utility in synthesizing complex heterocyclic compounds (A. Kysil, Z. Voitenko & J. Wolf, 2008).

Scientific Research Applications

  • Herbicide Degradation : Benzonitrile herbicides, including compounds related to 2-(Bromomethyl)benzonitrile, are used worldwide in agriculture. Microbial degradation of these compounds, including pathways and involved organisms, is a significant area of research. It's essential for understanding environmental impacts and groundwater contamination (Holtze, Sørensen, Sørensen, & Aamand, 2008).

  • Chemical Synthesis and Refinement : Research on the synthesis and refinement of related compounds, such as 4-bromomethyl-benzonitrile, explores optimal reaction conditions and purification methods. This is crucial for producing high-purity chemicals for various applications (Teng Jun-jiang, 2008).

  • Pharmaceutical Applications : The reaction of 2-(bromomethyl)benzonitrile with various compounds leads to the formation of tautomeric thienopyrimidoisoindolones, which have potential pharmaceutical applications (Kysil, Voitenko, & Wolf, 2008).

  • Palladium-Catalyzed Cyanation : Studies on palladium-catalyzed cyanation using benzonitriles, including 2-(Bromomethyl)benzonitrile, contribute to the development of new methodologies for chemical synthesis. Such research is valuable for both academic and industrial applications (Schareina, Zapf, & Beller, 2004).

  • Cytotoxic Effects of Pesticides : The study of benzonitrile pesticides, including derivatives of 2-(Bromomethyl)benzonitrile, focuses on their cytotoxic effects on human cell lines. This research is vital for evaluating the safety and environmental impact of these compounds (Lovecká et al., 2015).

  • Crystal Structure Analysis : Understanding the crystal structure of o-(bromomethyl)benzonitrile provides insights into the physical characteristics and potential applications of such compounds in various fields (Sinha & Dutta, 1979).

Safety And Hazards

2-(Bromomethyl)benzonitrile is known to cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction .

properties

IUPAC Name

2-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXNHCXKWFNKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176632
Record name 2-(Bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)benzonitrile

CAS RN

22115-41-9
Record name 2-Cyanobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22115-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)benzonitrile
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Record name 2-(Bromomethyl)benzonitrile
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Record name 2-(bromomethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
PG Jagtap, E Baloglu, G Southan, W Williams… - Organic …, 2005 - ACS Publications
The synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones from the base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile and a …
Number of citations: 59 pubs.acs.org
VA Kovtunenko, LM Potikha, VV Sypchenko… - Chemistry of …, 2011 - Springer
On interacting 2-(chloromethyl)-, 2-(bromomethyl)benzonitrile or methyl 2-(bromomethyl)benzoate with 1-R-1H-imidazoles and 1-R-1H-benzimidazoles quaternary diazolium salts are …
Number of citations: 1 link.springer.com
WJ Ang, CY Chu, TC Chou, LC Lo, Y Lam - Green Chemistry, 2013 - pubs.rsc.org
A microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines has been developed. The strategy comprises linking the respective 2-…
Number of citations: 9 pubs.rsc.org
ВА Ковтуненко, ЛМ Потиха, ВВ Сыпченко… - Chemistry of …, 2014 - osi131.osi.lv
On interacting 2-(chloromethyl)-, 2-(bromomethyl) benzonitrile or methyl 2-(bromomethyl) benzoate with 1-R-1H-imidazoles and 1-R-1H-benzimidazoles quaternary diazolium salts are …
Number of citations: 3 osi131.osi.lv
M Bakavoli, H Raissi, J Tajabadi, M Karimi… - Journal of Sulfur …, 2008 - Taylor & Francis
The reaction of 6-methyl-2-thiouracil with bromodiethyl malonate gave a mixture of both regioisomers in different ratios. The same reaction with bromomalononitrile and 2-(bromomethyl)…
Number of citations: 7 www.tandfonline.com
AI Kysil, ZV Voitenko, JG Wolf - Collection of Czechoslovak …, 2008 - cccc.uochb.cas.cz
The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate results in two tautomeric thienopyrimidoisoindolones. Their methylation yields 5-methylthieno[2…
Number of citations: 2 cccc.uochb.cas.cz
X Zhang, H Yi, Z Liao, G Zhang, C Fan, C Qin… - Organic & …, 2014 - pubs.rsc.org
A copper-catalysed direct radical alkenylation of various benzyl bromides and α-carbonyl alkyl bromides has been developed. Compared with the recent radical alkenylations which …
Number of citations: 47 pubs.rsc.org
B Hu, YX Li - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C9H7N5, is non-planar with a dihedral angle between the substituted benzene and tetrazole rings of 71.13 (9). Molecules are connected in centrosymmetric dimers …
Number of citations: 10 scripts.iucr.org
T Ziegler, G Lemanski, J Hürttlen - Tetrahedron Letters, 2001 - Elsevier
… It should be noted that the condensation product of 1a and 2-bromomethyl benzonitrile could not be completely saponified and resulted in an o-benzamide derivative corresponding to …
Number of citations: 30 www.sciencedirect.com
VD Gaitonde - INTERNATIONAL JOURNAL OF INNOVATIVE …, 2016
Number of citations: 1

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